REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=C(O)C(OC)=CC=1.N12CCN(CC1)C[CH2:12]2.[CH3:19][N:20]([CH3:24])[C:21](Cl)=[S:22].[OH2:25].CN1[C:31](=[O:32])[CH2:30][CH2:29][CH2:28]1>>[CH3:19][N:20]([CH3:24])[C:21](=[S:22])[O:25][C:30]1[CH:29]=[CH:28][C:2]([Br:1])=[CH:3][C:31]=1[O:32][CH3:12]
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Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=CC1)OC)O
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
CN(C(=S)Cl)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 50° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a dark-yellow solution
|
Type
|
CUSTOM
|
Details
|
Some precipitated has formed during the addition
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight at r.t.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C.
|
Type
|
CUSTOM
|
Details
|
to yield a pale creamed-coloured crystalline solid, 2.11 g (72%)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
CN(C(OC1=C(C=C(C=C1)Br)OC)=S)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |